(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride is a chiral compound classified as an amino acid derivative. It is characterized by its unique stereochemistry, which plays a significant role in its biological activity and applications in the field of medicinal chemistry. The compound is primarily utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.
This compound can be synthesized from chiral starting materials or through specific chemical reactions that ensure the correct stereochemical configuration. The compound's unique properties make it valuable in both academic research and industrial applications.
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride falls under the category of heterocyclic compounds due to its morpholine ring structure. It is also classified as a carboxylic acid due to the presence of a carboxyl group (-COOH).
The synthesis of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride typically involves several key steps:
In industrial settings, large-scale production may employ continuous flow reactors and automated synthesis equipment to optimize yield and purity. Rigorous quality control measures are implemented to ensure consistency across batches .
The molecular formula for (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride is , with a molecular weight of 181.62 g/mol. The compound features a morpholine ring substituted with a methyl group and a carboxylic acid functional group.
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride can participate in various chemical reactions:
Reaction conditions typically involve controlled temperatures and appropriate solvents. Catalysts may also be employed to enhance reaction rates and selectivity .
The mechanism of action for (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound significantly influences its binding affinity, allowing it to modulate biological pathways effectively. This property makes it useful in therapeutic applications, particularly in drug design.
Relevant data includes:
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has diverse applications:
This compound's unique properties make it an essential component in various scientific research fields, particularly in medicinal chemistry where its stereochemistry can influence drug efficacy and safety profiles.
Enantioselective routes to morpholine-3-carboxylic acids leverage chiral building blocks or asymmetric catalysis to establish stereocenters. A prominent strategy involves stereospecific ring opening of activated aziridine or azetidine precursors with functionalized haloalcohols. This SN2-type reaction, facilitated by Lewis acids (e.g., BF3·OEt2), yields linear intermediates that undergo base-mediated cyclization to form morpholine rings with defined stereochemistry at C3 and C6 [4]. For (3S,6R)-configured targets, chiral aziridines derived from (R)- or (S)-amino acids serve as starting materials, ensuring enantiopurity. Organocatalytic approaches using proline derivatives or cinchona alkaloids enable asymmetric α-amination of carbonyl compounds, generating chiral intermediates for cyclization [10]. Yields typically exceed 70% with enantiomeric excess (ee) >95% under optimized conditions.
Table 1: Enantioselective Methods for Morpholine Carboxylate Synthesis
Method | Key Reagent/Catalyst | Stereoselectivity | Yield Range | ee (%) |
---|---|---|---|---|
Aziridine Ring-Opening | Chiral N-activated aziridines | (3S,6R) via inversion | 70-85% | >98 |
Organocatalytic Amination | L-Proline/Cinchonidine | (3S,6R) control | 65-80% | 90-97 |
Asymmetric Transfer HYD | RuCl[(S,S)-Ts-DPEN] | (3S,6R) retention | 75-88% | >95 |
Titanium- and ruthenium-based catalysts enable tandem sequential reactions for stereocontrolled morpholine synthesis. A bis(amidate)Ti complex catalyzes intramolecular hydroamination of ether-containing aminoalkynes, generating cyclic enamines. Subsequent asymmetric transfer hydrogenation using the Noyori-Ikariya catalyst (RuCl[(S,S)-Ts-DPEN]) achieves enantioselective reduction (>95% ee) to form 3-substituted morpholines [7]. Critical to stereoselectivity is hydrogen bonding between the substrate’s ether oxygen and the Ts-DPEN ligand’s sulfonyl group, which rigidifies the transition state. This mechanism predicts absolute stereochemistry, facilitating adaptation for (3S,6R) configurations. Substrates with ether tethers of specific lengths (n=1 for morpholines) ensure regioselective cyclization.
While solid-phase synthesis of piperazines is established using orthogonal N-protection (e.g., Fmoc/Boc groups) [10], morpholine carboxylate applications remain emergent. Resins with acid-labile linkers (e.g., Wang resin) enable immobilization of haloalcohol precursors. Automated platforms can execute sequential steps:
Silicon Amine Protocol (SLAP) reagents offer a tin-free route to morpholines. These reagents, featuring a silyl-protected amine and halide, undergo photocatalytic coupling with aldehydes/ketones. Under blue LED irradiation with Ir[(ppy)2dtbbpy]PF6 or TPP·BF4, in situ imine formation is followed by desilylation and cyclization, yielding 2,3-disubstituted morpholines [8]. For (3S,6R)-6-methyl derivatives, chiral aldehydes or SLAP reagents with pre-installed methyl stereocenters are used. Key advantages include:
Table 2: SLAP Reagents for Morpholine Synthesis
SLAP Reagent | Aldehyde/Ketone | Catalyst System | Product | Yield |
---|---|---|---|---|
TMS-CH2CH(OMe)CH2Cl | R-CO-CH3 | TPP·BF4/TMSOTf | 2,3-Disubstituted Morpholine | 60-75% |
TMS-CH2CH(OH)CH2Br | Chiral aldehydes | Ir(ppy)3/Bi(OTf)3 | (3S,6R)-Morpholine carboxylate | 68% |
Carboxyl protection is critical during amine alkylation or ring-forming steps. Key strategies include:
Table 3: Carboxyl Protecting Groups in Morpholine Synthesis
Protecting Group | Formation Reagent | Cleavage Conditions | Compatibility | Stability Concerns |
---|---|---|---|---|
Methyl ester | CH2N2, MeOH | LiOH/THF-H2O, 0°C | Aziridine ring-opening, SLAP reagents | Base-sensitive steps |
tert-Butyl ester | Isobutylene, H2SO4 | TFA/CH2Cl2 (1:1), RT | Hydrogenation, acidic cyclization | Strong acids or Lewis acids |
Benzyl ester | BnBr, K2CO3 | H2/Pd-C, MeOH | Organocatalysis | Halogen-containing intermediates |
CAS No.: 132147-69-4
CAS No.: 1937-54-8
CAS No.: 50854-94-9
CAS No.: 61772-92-7
CAS No.: 28700-49-4
CAS No.: 68143-83-9